Home > Products > Screening Compounds P102597 > 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one - 1251649-30-5

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

Catalog Number: EVT-2957281
CAS Number: 1251649-30-5
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

    Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It exhibits favorable metabolic stability and solubility, making it suitable for various administration routes. Its low lipophilicity and anticipated low clinical plasma exposure suggest a reduced potential for hepatotoxicity. These properties led to its development as a clinical candidate for the acute treatment of migraine. []

    Relevance: While structurally distinct from 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide, HTL22562 highlights the significance of piperidine and piperazine rings in medicinal chemistry, particularly in developing CGRP receptor antagonists for migraine treatment. The presence of these heterocyclic motifs in both compounds suggests potential shared pharmacophoric features, despite their different biological targets. []

2. N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974) []

    Compound Description: MK-0974 is a potent, orally bioavailable CGRP receptor antagonist developed for migraine treatment. It emerged from optimizing earlier antagonists containing a (3R)-amino-(6S)-phenylcaprolactam core. Replacing the phenylimidazolinone moiety with an azabenzimidazolone resulted in stable derivatives with lowered serum shifts. Further modifications, including the introduction of a 2,3-difluorophenyl group and trifluoroethylation of the N-1 amide position, significantly improved potency and oral bioavailability, leading to its selection as a clinical candidate. []

    Relevance: MK-0974 emphasizes the relevance of piperidine carboxamide as a crucial structural component in developing CGRP receptor antagonists. While 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide shares this core structure, MK-0974 showcases how further structural modifications can fine-tune the pharmacological properties, enhancing its suitability as a drug candidate. []

3. (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) []

    Compound Description: The (S)-enantiomer of RS4690, (S)-1, selectively inhibits Dishevelled 1 (DVL1) protein, a critical component of the WNT/β-catenin signaling pathway, with an EC50 of 0.49 ± 0.11 μM. It disrupts DVL1 binding to Frizzled receptors, impacting the aberrant WNT pathway activation implicated in cancer development. (S)-1 demonstrated promising anti-cancer activity by inhibiting the growth of HCT116 colon cancer cells (wild-type APC) with an EC50 of 7.1 ± 0.6 μM and inducing significant reactive oxygen species (ROS) production. These findings highlight its potential as a therapeutic agent against WNT-dependent colon cancer. []

    Relevance: (S)-1 and 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide both contain a sulfonamide group (-SO2NH-) within their structures. While their biological targets differ, the presence of this shared pharmacophore emphasizes its importance in designing bioactive molecules. []

4. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

    Compound Description: Initially misidentified as AZ-037, 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid containing a pyrazole core, representing a bioisosteric replacement for the indazole ring commonly found in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA series. This compound highlights the emergence of pyrazole-containing compounds as new psychoactive substances. []

    Relevance: The 3,5-AB-CHMFUPPYCA case emphasizes the importance of accurate compound identification in medicinal chemistry. Though structurally distinct from 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide, it underscores the need for precise structural characterization to avoid misinterpretation of biological activity and potential therapeutic applications. []

Properties

CAS Number

1251649-30-5

Product Name

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one

Molecular Formula

C20H16N4O2S

Molecular Weight

376.43

InChI

InChI=1S/C20H16N4O2S/c1-13-5-3-6-14(11-13)19-21-20(26-23-19)18-17(25)9-10-24(22-18)15-7-4-8-16(12-15)27-2/h3-12H,1-2H3

InChI Key

DTJLMXJPYDICHF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)SC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.